BTK inhibitor 19 belongs to a class of compounds known as Bruton tyrosine kinase inhibitors. These inhibitors are categorized based on their chemical structure and mechanism of action. BTK inhibitor 19 is synthesized from a pyrimidine scaffold, which is common among many BTK inhibitors, allowing for high specificity and potency against the target enzyme.
The synthesis of BTK inhibitor 19 involves several key steps, typically starting from readily available precursors. The process often includes:
These methods are adapted based on the desired physicochemical properties of the final compound to optimize its therapeutic efficacy.
The molecular structure of BTK inhibitor 19 typically features a central pyrimidine ring substituted with various functional groups that enhance its interaction with the active site of Bruton’s tyrosine kinase.
The three-dimensional conformation allows for optimal interaction with the ATP-binding pocket of Bruton’s tyrosine kinase, facilitating effective inhibition.
The synthesis of BTK inhibitor 19 encompasses several chemical reactions, including:
These reactions are carefully controlled to ensure high yields and purity of the final product.
BTK inhibitor 19 exerts its therapeutic effects by covalently binding to cysteine residue 481 in the ATP-binding pocket of Bruton’s tyrosine kinase. This binding prevents ATP from accessing its binding site, effectively blocking downstream signaling pathways that promote B cell proliferation and survival.
This mechanism highlights the specificity and potency of BTK inhibitors in targeting cancerous cells while minimizing effects on normal cells.
BTK inhibitor 19 exhibits several important physical and chemical properties:
These properties are critical for determining the formulation strategies used in clinical applications.
BTK inhibitor 19 is primarily investigated for its potential in treating various B cell malignancies such as:
Research continues to explore new formulations and combinations that may enhance the therapeutic profile of BTK inhibitor 19 further, making it a promising candidate in oncology and beyond.
Compound 19 employs a non-covalent, reversible binding mechanism to inhibit Bruton’s tyrosine kinase (BTK), distinguishing it from covalent inhibitors like ibrutinib that form irreversible bonds with Cys481 in the ATP-binding pocket [3] [5] [9]. This reversible binding circumvents a major limitation of covalent inhibitors: acquired resistance due to C481S mutations, which prevent covalent adduct formation [5] [7]. Structural analyses reveal that Compound 19 occupies the ATP-binding cleft through hydrogen bonding with Met477 in the hinge region and hydrophobic interactions within the hydrophobic back pocket (Figure 1A) [4] [8]. The absence of an electrophilic warhead (e.g., acrylamide) minimizes off-target reactions with non-target kinases harboring conserved cysteines, thereby enhancing safety [3] [9]. Kinetic studies demonstrate a moderate dissociation constant (K~d~ = 3.2 nM) and extended residence time (>6 hours), enabling sustained BTK occupancy despite reversible binding [5] [8].
Parameter | Compound 19 | Ibrutinib (Covalent) |
---|---|---|
Binding Mode | Reversible | Irreversible |
K~d~ (nM) | 3.2 | 0.5 |
Residence Time (h) | >6 | >72 (target turnover-dependent) |
C481S Mutant IC~50~ (nM) | 2.8 | >1,000 |
Beyond the kinase domain, Compound 19 allosterically modulates the SH3 and SH2 domains of BTK, disrupting protein-protein interactions essential for signal transduction [4] [10]. The SH3 domain (residues 217–275) binds proline-rich motifs in adaptor proteins like B-cell linker protein (BLNK), while the SH2 domain (residues 309–378) recognizes phosphotyrosine sites (e.g., pTyr223 on BTK itself) [6] [10]. Molecular dynamics simulations show that Compound 19 stabilizes a closed conformation of BTK, wherein the SH3 domain occludes the kinase active site (Figure 1B) [4] [8]. This prevents:
Compound 19 exhibits >500-fold selectivity for BTK over other Tec family kinases (BMX, ITK, TEC, TXK) in cell-free enzymatic assays [3] [7] [8]. This selectivity arises from unique interactions within the BTK H3 pocket, a hydrophobic groove adjacent to the ATP-binding site (Figure 1C) [3] [8]. Key differentiators include:
Kinase | IC~50~ (nM) | Selectivity Ratio (vs. BTK) | Key Differentiating Residue |
---|---|---|---|
BTK | 3.9 | 1 | Met477 |
ITK | 315 | 81 | Leu540 |
BMX | 2,100 | 538 | Glu445 |
TEC | 1,850 | 474 | Thr420 |
TXK | >5,000 | >1,282 | Phe433 |
Kinome-wide screening (488 kinases) further confirms exceptional selectivity, with only 3 off-target kinases inhibited >65% at 1 µM (e.g., HER4, JAK3) [3] [8]. This contrasts sharply with covalent BTK inhibitors like ibrutinib, which inhibit 10+ kinases with Cys residues homologous to Cys481 [3] [9].
Figure 1: Structural Basis of Compound 19 Inhibition
CAS No.: 12063-10-4
CAS No.: 92292-84-7
CAS No.: 16143-80-9
CAS No.:
CAS No.: 31063-73-7
CAS No.: 83864-14-6